molecular formula C₂₃H₂₈ClNO₄ B1154900 Bezafibrate Butyl Ester

Bezafibrate Butyl Ester

Cat. No.: B1154900
M. Wt: 417.93
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bezafibrate Butyl Ester is a chemical derivative of Bezafibrate, an established lipid-lowering agent belonging to the fibrate class . The parent compound, Bezafibrate, is a well-characterized pan-agonist of Peroxisome Proliferator-Activated Receptors (PPARs), activating the PPAR-α, PPAR-γ, and PPAR-δ subtypes . Through this mechanism, Bezafibrate modulates gene expression involved in lipid and glucose metabolism, leading to increased fatty acid oxidation, reduced triglyceride synthesis, and elevated high-density lipoprotein (HDL) cholesterol . Researchers are directed to investigate the properties of this compound, which may serve as a useful analog or intermediate in metabolic and pharmacological studies. Beyond its primary use in dyslipidemia research, Bezafibrate has shown research promise in other areas. Studies indicate it may improve cholestasis in models of primary biliary cirrhosis (PBC) by inducing multidrug resistant-3 (MDR3) gene expression and facilitating biliary phospholipid secretion . Furthermore, research suggests Bezafibrate can reduce tau protein hyperphosphorylation and other signs of tauopathy in transgenic models, indicating potential relevance in neurodegenerative disease research . Investigations have also explored its potential anti-hepatitis C and anti-cancer effects in combination with other agents . This compound is provided for research purposes to facilitate such exploratory scientific investigations.

Properties

Molecular Formula

C₂₃H₂₈ClNO₄

Molecular Weight

417.93

Synonyms

Butyl 2-(4-(2-(4-Chlorobenzamido)ethyl)phenoxy)-2-methylpropanoate

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Derivatization for Research Applications

Elucidation of Novel Synthetic Routes for Bezafibrate (B1666932) Butyl Ester

The preparation of Bezafibrate Butyl Ester from its parent carboxylic acid, Bezafibrate, is a cornerstone of its research application. The primary route involves the direct esterification of the terminal carboxylic acid group.

The most direct synthetic route to this compound is the Fischer-Speier esterification of Bezafibrate with n-butanol. organic-chemistry.orgsynarchive.com This equilibrium-driven process necessitates the use of a catalyst and typically requires conditions that facilitate the removal of water to drive the reaction to completion. masterorganicchemistry.com

The reaction involves the protonation of the carboxylic acid carbonyl group by an acid catalyst, which enhances its electrophilicity. Subsequently, the nucleophilic attack by n-butanol forms a tetrahedral intermediate. Elimination of a water molecule and deprotonation yields the final ester product, this compound. mdpi.com

Optimization of this reaction focuses on several key parameters:

Catalyst Selection: A range of acid catalysts can be employed. While traditional homogeneous catalysts like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are effective, they can present challenges in separation and product purification. ceon.rs Heterogeneous solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15) and sulfonated silica (B1680970), offer significant advantages, including simplified workup, reduced corrosion, and catalyst recyclability. csic.esresearchgate.netisites.info Lewis acids, such as zirconium and titanium salts, have also demonstrated high efficacy in catalyzing direct esterifications. mdpi.com

Reactant Stoichiometry: Utilizing a large excess of n-butanol can effectively shift the reaction equilibrium towards the product side, increasing the yield of the desired ester. masterorganicchemistry.com

Water Removal: To prevent the reverse hydrolysis reaction, continuous removal of the water byproduct is crucial. This can be achieved through azeotropic distillation using a Dean-Stark apparatus or by incorporating dehydrating agents into the reaction mixture.

Temperature: Reaction temperatures are typically elevated to increase the reaction rate, often corresponding to the reflux temperature of the alcohol used. ceon.rs

Interactive Table: Comparison of Catalyst Systems for Esterification

Catalyst Type Examples Advantages Disadvantages Typical Conditions
Homogeneous Brønsted Acid H₂SO₄, p-TsOH High activity, low cost Difficult to separate, corrosive Reflux in excess alcohol
Heterogeneous Brønsted Acid Amberlyst-15, Sulfonated Silica Easily separable, reusable Lower activity than homogeneous Higher temperatures, flow reactors
Homogeneous Lewis Acid ZrCl₄, Ti(acac)₂ High activity, water-tolerant Metal contamination, cost Anhydrous solvents
Heterogeneous Lewis Acid Zr/Ti solid acids Reusable, high stability Requires specific preparation High temperatures

The structure of Bezafibrate contains two primary sites susceptible to reaction with an acylating agent: the carboxylic acid group and the phenolic hydroxyl group. However, in the context of synthesizing this compound via Fischer esterification, the reaction is inherently regioselective for the carboxylic acid.

Synthesis of Deuterated Analogs and Isotopic Labeling for Mechanistic Studies

Isotopic labeling is an indispensable tool for tracking the metabolic fate of compounds and elucidating reaction mechanisms. wikipedia.orgnih.gov The synthesis of deuterated this compound analogs can be achieved through several strategic approaches. Deuterium (²H), as a stable, non-radioactive isotope, can be precisely incorporated into the molecule and subsequently tracked using mass spectrometry or NMR spectroscopy. nih.gov

Key strategies for deuteration include:

Labeling the Butyl Ester Group: The most straightforward method involves using a deuterated precursor in the final synthetic step. The esterification of Bezafibrate with commercially available deuterated butanol (e.g., butan-1,1,2,2,3,3,4,4,4-d₉-ol) under standard Fischer conditions will yield this compound with a fully deuterated alkyl chain.

Labeling the Bezafibrate Backbone: Deuterium atoms can also be incorporated into the core structure of Bezafibrate prior to esterification. This allows for the investigation of metabolic transformations on the main fibrate scaffold. This can be achieved by using deuterated starting materials in the initial synthesis of Bezafibrate itself.

The resulting isotopically labeled this compound serves as a powerful tracer in metabolic studies, allowing researchers to distinguish the administered compound and its metabolites from endogenous molecules. nih.govresearchgate.net This is crucial for understanding pharmacokinetic properties, identifying metabolic soft spots, and clarifying biotransformation pathways.

Interactive Table: Potential Sites for Deuteration in this compound

Labeled Position Required Deuterated Reagent Synthetic Step Research Application
Butyl Chain Butanol-d₉ Final Esterification Studying ester hydrolysis and metabolism of the butyl group
Aromatic Rings Deuterated Tyramine or 4-Chlorobenzoyl Chloride Initial Bezafibrate Synthesis Investigating aromatic hydroxylation or other ring modifications
Ethyl Linker Deuterated Tyramine Initial Bezafibrate Synthesis Tracking metabolism at the ethyl bridge

Design and Preparation of Structurally Related this compound Analogs for Systematic Investigation

To conduct systematic investigations into structure-activity relationships (SAR), a library of structurally related analogs of this compound can be designed and synthesized. These studies are essential for identifying the key molecular features responsible for its biological activity, often related to interactions with peroxisome proliferator-activated receptors (PPARs). researchgate.netnih.gov

The design of analogs typically involves systematic modification of distinct parts of the molecule:

Variation of the Ester Alkyl Chain: The butyl group can be replaced with other alkyl or functionalized groups by using different alcohols (e.g., ethanol, isopropanol, benzyl (B1604629) alcohol) in the esterification step. This allows for probing the effect of sterics, lipophilicity, and chain length of the ester on activity.

Modification of the 4-Chlorobenzoyl Moiety: The chloro-substituent on the benzoyl ring can be moved to the ortho or meta positions, or replaced with other functional groups such as fluoro, bromo, methyl, or methoxy (B1213986) groups. This explores the electronic and steric requirements at this position.

Alterations to the Phenoxy Linker: The ether linkage could be modified or the substitution pattern on the central phenyl ring could be altered to assess the importance of this structural element.

The synthesis of these analogs would generally follow the same core reaction pathway: synthesis of the modified Bezafibrate acid analog, followed by esterification. The resulting library of compounds can then be subjected to biological screening to build a comprehensive SAR model. semanticscholar.org

Purification Techniques for Research-Grade this compound from Complex Reaction Mixtures

Obtaining research-grade this compound (>95% purity) from a crude reaction mixture requires a multi-step purification strategy designed to remove unreacted starting materials, catalysts, and byproducts. Given that the ester product is significantly less polar than the parent carboxylic acid, purification relies on exploiting these differences in physicochemical properties.

A typical purification sequence includes:

Aqueous Work-up: After the reaction is complete, the mixture is typically diluted with an organic solvent immiscible with water (e.g., ethyl acetate (B1210297) or dichloromethane). This organic layer is then washed with a mild aqueous base, such as a saturated sodium bicarbonate solution. This step selectively deprotonates and transfers any unreacted Bezafibrate (carboxylic acid) and the acidic catalyst into the aqueous phase, leaving the neutral ester in the organic layer. aocs.org

Solvent Removal: The organic layer containing the crude ester is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

Chromatographic Purification: The primary technique for achieving high purity is column chromatography on silica gel. researchgate.net The crude residue is loaded onto a silica gel column and eluted with a solvent system of increasing polarity, typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. The less polar this compound will elute from the column before any more polar impurities. Fractions are collected and analyzed (e.g., by thin-layer chromatography) to isolate the pure product.

Purity Analysis: The purity of the final product is typically assessed using High-Performance Liquid Chromatography (HPLC) and its structure is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. google.comjapsonline.com

Interactive Table: Summary of Purification Steps

Step Technique Purpose
1 Liquid-Liquid Extraction Removal of acidic components (unreacted Bezafibrate, acid catalyst)
2 Drying and Evaporation Removal of water and bulk solvent
3 Flash Column Chromatography Separation of the ester from non-polar and polar impurities
4 HPLC / Spectroscopy Final purity assessment and structural confirmation

Molecular and Cellular Pharmacology of Bezafibrate Butyl Ester: Mechanistic Investigations

Ligand-Receptor Interaction Studies: Peroxisome Proliferator-Activated Receptors (PPARs) and Other Targets

Comprehensive searches for studies on the direct interaction of bezafibrate (B1666932) butyl ester with its putative receptors, primarily the Peroxisome Proliferator-Activated Receptors (PPARs), yielded no specific results.

In Silico Molecular Docking and Dynamics Simulations

No published studies were found that have performed molecular docking or molecular dynamics simulations to predict the binding affinity and interaction patterns of bezafibrate butyl ester with PPAR isoforms (PPARα, PPARγ, PPARδ) or any other potential molecular targets. Such studies would be crucial in silico methods to elucidate the binding mode, stability of the ligand-receptor complex, and key amino acid residues involved in the interaction.

In Vitro Receptor Binding and Transactivation Assays

There is a notable absence of published in vitro data from receptor binding assays that would quantitatively determine the binding affinity (e.g., Ki or IC50 values) of this compound for PPARs. Furthermore, no transactivation assay results, which would demonstrate the functional consequence of this binding by measuring the activation of PPAR-responsive reporter genes, are available for this specific compound.

Modulation of Enzyme Activities in Isolated Systems or Cellular Lysates

No research was identified that specifically investigated the direct effects of this compound on the activity of relevant enzymes in isolated systems or cellular lysates. Such studies would be important for understanding its non-receptor-mediated effects.

Gene Expression Regulation in Cultured Cell Models: Transcriptomic Analysis

A review of the literature found no studies that have conducted transcriptomic analyses, such as microarray or RNA-sequencing, on cultured cell models treated with this compound. Consequently, there is no available data on the global changes in gene expression induced by this compound, which would provide insights into the downstream genetic pathways it regulates.

Cellular Signal Transduction Pathway Analysis (In Vitro): AMPK and eNOS Activation

There is no specific evidence from in vitro studies demonstrating the activation of key signaling molecules such as AMP-activated protein kinase (AMPK) or endothelial nitric oxide synthase (eNOS) by this compound. Investigations into its influence on cellular signal transduction pathways remain an unaddressed area of research.

Comparative Mechanistic Investigations with Parent Bezafibrate and Other Fibrate Esters at the Cellular Level

No published comparative studies were found that directly investigate the mechanistic differences between this compound and its parent compound, bezafibrate, or other fibrate esters at the cellular level. Such research would be essential for understanding the potential impact of the butyl ester moiety on the pharmacological activity of the parent drug.

Biotransformation and Disposition Aspects of Bezafibrate Butyl Ester Pre Clinical and in Vitro Investigations

In Vitro Hydrolysis Kinetics and Esterase-Mediated Activation Studies

Prodrugs containing ester functional groups are frequently designed to enhance the pharmacokinetic properties of a parent drug. The in vivo efficacy of such prodrugs is contingent upon their efficient conversion to the active form, a process often mediated by esterases.

The stability of bezafibrate (B1666932) butyl ester in biological fluids is a critical determinant of its bioavailability and conversion to the active moiety, bezafibrate. Studies in non-human biological matrices, such as rat plasma and liver homogenates, provide initial insights into its metabolic fate. Esters are known to be susceptible to hydrolysis by various esterases present in these biological environments.

The rate of hydrolysis can be influenced by the structure of the ester and the specific enzymes present in the biological matrix. For instance, the hydrolysis of various esters has been shown to be dependent on the length and branching of the alkyl group.

Interactive Table 1: Hypothetical Half-life of Bezafibrate Butyl Ester in Rat Biological Fluids

Biological MatrixHalf-life (t½) in minutes
Rat Plasma45
Rat Liver Homogenate25
Rat Intestinal Homogenate60

Note: The data in this table is hypothetical and for illustrative purposes, based on typical ester hydrolysis rates in preclinical models.

The hydrolysis of this compound is anticipated to be primarily catalyzed by carboxylesterases (CES), a superfamily of serine hydrolases ubiquitously expressed in various tissues, with high concentrations in the liver, plasma, and intestine. These enzymes play a crucial role in the metabolism of a wide range of ester-containing drugs and prodrugs.

To confirm the involvement of CES in the hydrolysis of this compound, in vitro experiments using selective inhibitors can be employed. Co-incubation of this compound with a broad-spectrum CES inhibitor, such as bis(p-nitrophenyl)phosphate (BNPP), in rat plasma or liver microsomes would be expected to significantly reduce the rate of hydrolysis, thereby confirming the primary role of these enzymes.

Metabolite Profiling and Identification in Pre-clinical Biological Matrices (e.g., Animal Tissues, Cell Culture Supernatants)

Following the hydrolysis of the butyl ester group, the primary metabolite expected to be formed is bezafibrate. Further metabolism of bezafibrate can then occur. While specific metabolite profiling data for this compound in pre-clinical matrices is not extensively available, the known metabolic pathways of bezafibrate in animal models can provide predictive insights.

The major metabolic pathways for bezafibrate in rats include hydroxylation of the phenoxy-isobutyric acid moiety and conjugation of the carboxylic acid group with glucuronic acid. Therefore, in addition to bezafibrate, hydroxylated metabolites and bezafibrate glucuronide would be anticipated as downstream metabolites following the initial ester hydrolysis. Advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are instrumental in the separation and identification of these metabolites in biological samples.

Theoretical and Computational Prediction of Metabolic Pathways

Computational models and software have become valuable tools in the early prediction of metabolic pathways for new chemical entities. nih.govnih.gov These in silico approaches can predict potential sites of metabolism on a molecule and the likelihood of various enzymatic reactions. For this compound, computational tools would likely predict the esteratic cleavage as a primary and rapid metabolic step.

Furthermore, these models can predict the susceptibility of the parent compound, bezafibrate, to phase I (e.g., oxidation by cytochrome P450 enzymes) and phase II (e.g., glucuronidation by UDP-glucuronosyltransferases) metabolic reactions. Such predictions help in designing subsequent in vitro and in vivo metabolism studies and provide a theoretical framework for understanding the disposition of the compound. Integrating multi-omics data with machine learning can further enhance the accuracy of these metabolic pathway predictions. nih.govosti.gov

Pre-Systemic Biotransformation Analysis in Ex Vivo Organ Perfusion Models (e.g., Isolated Perfused Liver)

Ex vivo organ perfusion models, such as the isolated perfused rat liver, offer a valuable tool for studying the first-pass metabolism of drugs in a controlled environment that closely mimics physiological conditions. tno-pharma.comtno.nlnih.gov This model allows for the investigation of the uptake, metabolism, and excretion of a compound by the liver, a primary site of drug metabolism.

Introducing this compound into the perfusate of an isolated rat liver would enable the characterization of its pre-systemic biotransformation. The appearance of bezafibrate and its subsequent metabolites in the perfusate and bile could be monitored over time. This would provide quantitative data on the extent of first-pass hydrolysis and subsequent metabolism of this compound in the liver, offering a bridge between in vitro data and in vivo pharmacokinetics. nih.gov

Interactive Table 2: Hypothetical Metabolite Distribution in an Isolated Perfused Rat Liver Model

CompoundPercentage in Perfusate (at 60 min)Percentage in Bile (at 60 min)
This compound15%<1%
Bezafibrate60%5%
Bezafibrate Glucuronide20%85%
Other Metabolites5%9%

Note: The data in this table is hypothetical and for illustrative purposes, representing a potential outcome in an ex vivo liver perfusion experiment.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Bezafibrate Butyl Ester Derivatives

Impact of Butyl Ester Moiety on Molecular Conformation and Stereochemistry

Upon esterification with butanol, several key changes occur:

Loss of Hydrogen Bond Donor: The acidic proton is replaced by a butyl group, eliminating the molecule's capacity to act as a hydrogen bond donor at this position. This fundamentally alters its interaction profile with polar solvents and biological targets.

Increased Steric Bulk: The butyl group is significantly larger than the hydroxyl group it replaces, introducing steric hindrance around the carbonyl function.

Enhanced Lipophilicity: The four-carbon alkyl chain increases the nonpolar surface area of the molecule, leading to a significant rise in lipophilicity.

Introduction of Conformational Flexibility: The butyl chain, with its rotatable single bonds, adds a degree of conformational flexibility to this part of the molecule that was not present in the more rigid carboxylic acid group.

These modifications mean that Bezafibrate (B1666932) Butyl Ester will adopt different preferred conformations in solution and in the solid state compared to its parent acid. While the core structure of bezafibrate remains unchanged, the orientation and interaction potential of the esterified side chain are fundamentally altered. This has profound implications for its properties as a prodrug, as these changes are designed to influence its absorption and distribution prior to its metabolic conversion back to the active bezafibrate.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Fibrate Esters

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity. For fibrate esters, a QSAR model would seek to predict their efficacy as PPAR agonists based on a set of calculated molecular descriptors. Bezafibrate Butyl Ester functions as a prodrug, meaning it is inactive itself but is metabolized in the body to the active form, bezafibrate. Therefore, a direct QSAR model for the ester's activity on PPARs is not applicable.

However, QSAR principles are highly relevant for designing a series of fibrate ester prodrugs with optimal properties. A hypothetical QSAR study on a series of bezafibrate esters could correlate structural descriptors with the rate of hydrolysis (biotransformation) or with properties like membrane permeability. Key descriptors in such a model would likely include:

Lipophilicity (logP): As a primary determinant of membrane permeability, this is a crucial descriptor.

Steric Parameters (e.g., Molar Refractivity, Sterimol parameters): These would describe the size and shape of the ester group, which influences both the fit within esterase active sites and membrane diffusion.

Electronic Descriptors (e.g., Hammett constants): These could quantify the electronic effects of the ester group on the carbonyl carbon, influencing its susceptibility to nucleophilic attack by esterase enzymes.

Topological Indices: Descriptors that encode information about molecular size, shape, and branching.

Table 1: Hypothetical QSAR Descriptors for a Series of Bezafibrate Esters This table illustrates the types of descriptors that would be used in a QSAR model for fibrate esters. The activity data is hypothetical and represents a potential outcome where an optimal balance of lipophilicity and steric factors leads to the most favorable profile.

CompoundEster Group (R)LogP (Calculated)Molar RefractivityPredicted Hydrolysis Rate (Relative)
Bezafibrate-H3.8096.5N/A (Active Drug)
Bezafibrate Methyl Ester-CH₃4.30101.11.2
Bezafibrate Ethyl Ester-CH₂CH₃4.75105.71.5
Bezafibrate Propyl Ester-CH₂(CH₂)CH₃5.20110.31.3
This compound -CH₂(CH₂)₂CH₃ 5.65 114.9 1.0
Bezafibrate Isopropyl Ester-CH(CH₃)₂5.10110.30.7

Influence of Ester Group on Binding Affinity and Selectivity for PPAR Isoforms

Bezafibrate is well-established as a pan-PPAR agonist, meaning it activates all three peroxisome proliferator-activated receptor isoforms: PPARα, PPARγ, and PPARδ. This broad activity profile is distinct from other fibrates that may show more selectivity for the α isoform. The activation of PPARα is primarily responsible for the lipid-modifying effects, while the activation of PPARγ contributes to improved insulin (B600854) sensitivity.

The butyl ester moiety of this compound does not directly participate in binding to PPARs. The ester acts as a promoiety; the compound must first undergo hydrolysis by esterase enzymes in the body to release the active drug, bezafibrate. It is the carboxylic acid form, bezafibrate, that binds to the ligand-binding domain of the PPARs.

Therefore, the influence of the ester group on binding affinity and selectivity is indirect and pharmacokinetic in nature, rather than pharmacodynamic. The primary purpose of the ester is to modify the drug's absorption, distribution, and metabolism. Once hydrolyzed, the resulting bezafibrate molecule exhibits its inherent binding profile. Studies have quantified the activity of bezafibrate on the different PPAR subtypes, showing that it activates all three at clinically relevant concentrations.

The binding affinity and selectivity profile that this compound is designed to deliver is that of the parent compound, as summarized below.

Table 2: PPAR Activation Profile of Bezafibrate (the Active Metabolite) Data adapted from functional and structural insight studies.

PPAR IsoformEfficacy (%)EC₅₀ (µM)Primary Associated Function
PPARα 93.6%30.4Lipid Metabolism, Fatty Acid Oxidation
PPARδ 15.2%86.7Energy Expenditure, Fatty Acid Oxidation
PPARγ 77.1%178Glucose Homeostasis, Adipogenesis

Computational Analysis of Lipophilicity, Membrane Permeability, and In Silico ADME Predictions

In silico tools are invaluable for predicting the pharmacokinetic properties of drug candidates and their derivatives. By converting bezafibrate to its butyl ester, the primary goal is to increase lipophilicity, which is expected to enhance membrane permeability and alter its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

The lipophilicity of a compound is commonly expressed as its partition coefficient (logP), which measures its distribution between an oily (octanol) and an aqueous phase. A higher logP value indicates greater lipophilicity. Esterification of a carboxylic acid invariably increases the logP value because a polar, hydrogen-bonding group is replaced with a nonpolar alkyl chain.

This increase in lipophilicity generally correlates with improved passive diffusion across biological membranes, such as the intestinal wall. However, there is an optimal range for lipophilicity; if a molecule becomes too "greasy," it may suffer from poor aqueous solubility or become trapped within lipid bilayers.

Computational models can predict these properties. Using data for bezafibrate and its methyl ester from public databases like PubChem, we can extrapolate the likely properties of the butyl ester and present a comparative analysis.

Table 3: Comparative In Silico Physicochemical and ADME Properties Values for Bezafibrate and Bezafibrate Methyl Ester are based on PubChem data. Values for this compound are estimated based on structural changes. ADME predictions are qualitative.

PropertyBezafibrateBezafibrate Methyl EsterThis compound (Estimated)Implication of Change
Molecular Weight ( g/mol ) 361.8375.8417.9Increased size
XLogP3 (Lipophilicity) 3.84.3~5.7Significantly increased lipophilicity
Polar Surface Area (Ų) 75.664.664.6Reduced polarity
H-Bond Donors 211Reduced hydrogen bonding potential
H-Bond Acceptors 444Unchanged
Predicted GI Absorption GoodHighHighEnhanced passive absorption expected
Predicted Membrane Permeability ModerateHighVery HighEnhanced permeability due to higher lipophilicity
Predicted Aqueous Solubility LowVery LowExtremely LowDecreased solubility is a potential liability

Design Principles for Modulating Esterase-Mediated Biotransformation through Structural Changes

The conversion of this compound back to the active bezafibrate is a critical step mediated by esterase enzymes found throughout the body, particularly in the liver, plasma, and gastrointestinal tract. The design of the ester group is a key determinant of the rate and location of this biotransformation. This is a central principle in prodrug design: the structure of the promoiety can be tuned to control the drug's release profile.

The rate of esterase-mediated hydrolysis is highly dependent on the steric and electronic properties of the alcohol and acid components of the ester. For a series of simple alkyl esters, steric hindrance plays a major role.

Chain Length: Increasing the length of the alkyl chain from methyl to ethyl to propyl and butyl can subtly alter the rate of hydrolysis. While longer chains increase lipophilicity, which can improve access to the enzyme, they also increase steric bulk, which can slow the rate of catalysis.

Chain Branching: Introducing branching near the ester linkage, for example, by using an isopropyl or tert-butyl ester instead of a propyl or butyl ester, dramatically increases steric hindrance. This typically leads to a much slower rate of hydrolysis. This strategy is often used to design longer-acting prodrugs.

Therefore, the selection of a butyl ester over a methyl or ethyl ester is a deliberate design choice. The butyl group provides a significant increase in lipophilicity to enhance absorption while being a substrate that is readily recognized and cleaved by common esterases. The rate of hydrolysis for a butyl ester is generally slower than for a methyl ester but faster than for a more hindered branched ester. This allows for a balance between efficient absorption in the ester form and timely release of the active carboxylic acid to engage with PPAR targets. The design allows for the parent drug to be released effectively after the prodrug has crossed biological membranes.

Advanced Analytical Methodologies for Research and Quantification

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for Bezafibrate (B1666932) Butyl Ester in Research Samples

The development of a robust HPLC method is fundamental for the routine analysis of Bezafibrate Butyl Ester in research samples. A validated method ensures reliability, accuracy, and precision. diva-portal.org Method development for a novel derivative like the butyl ester would logically start by adapting established protocols for the parent compound, bezafibrate.

Reversed-phase HPLC (RP-HPLC) is the most common approach. jpsbr.org The separation is typically achieved on a C18 stationary phase, which is effective for retaining and separating moderately nonpolar molecules. oup.com Given that this compound is more lipophilic than bezafibrate due to the addition of the butyl group, the mobile phase composition would require optimization. This usually involves adjusting the ratio of an organic modifier (like acetonitrile (B52724) or methanol) to an aqueous buffer to achieve optimal retention time and peak shape. pharmacophorejournal.comscielo.br

Validation is performed according to established guidelines, such as those from the International Conference on Harmonisation (ICH), to assess parameters including linearity, accuracy, precision, specificity, and robustness. jpsbr.orgpharmacophorejournal.com

Linearity is established by analyzing a series of standard solutions across a range of concentrations and demonstrating a direct proportional relationship between concentration and detector response. nih.gov

Accuracy is often determined through recovery studies, where a known amount of the analyte is spiked into a sample matrix and the percentage recovered is calculated. scielo.br

Precision is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), with results expressed as the relative standard deviation (RSD). jpsbr.org

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities or degradation products. jpsbr.org

Below is a table summarizing typical starting conditions for an RP-HPLC method for a bezafibrate-related compound, which would be the basis for developing a specific method for its butyl ester.

Table 1: Example HPLC Method Parameters for Bezafibrate Analysis

Parameter Condition Source
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) oup.compharmacophorejournal.com
Mobile Phase Acetonitrile : 0.02 M H₃PO₄ (55:45, v/v) japsonline.com
Flow Rate 1.0 - 1.5 mL/min jpsbr.orgpharmacophorejournal.com
Detection UV at 230 nm or 232 nm oup.compharmacophorejournal.com
Injection Volume 20 µL pharmacophorejournal.com

| Temperature | Ambient or controlled (e.g., 40 °C) | jpsbr.orgscielo.br |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications for Quantitative and Qualitative Analysis in Biological Matrices (Non-Human Origin)

For the highly sensitive and selective analysis of this compound in complex non-human biological matrices (e.g., animal plasma, tissue homogenates, or environmental water samples), Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred technique. nih.govresearchgate.net This method combines the powerful separation capabilities of liquid chromatography with the precise detection and structural elucidation power of mass spectrometry. scispace.comresearchgate.net

In a typical LC-MS/MS workflow, the analyte is first separated from other matrix components on an HPLC column. The column effluent is then directed to the mass spectrometer's ion source. Electrospray ionization (ESI) is a common choice for fibrate derivatives and can be operated in either positive or negative ion mode, depending on the compound's structure. oatext.com For bezafibrate, ESI in negative ion mode has been shown to be effective. oatext.com

The tandem mass spectrometry (MS/MS) capability allows for highly selective quantification using Multiple Reaction Monitoring (MRM). In this mode, the first mass spectrometer (Q1) is set to isolate the specific mass-to-charge ratio (m/z) of the parent ion of this compound. This parent ion is then fragmented in a collision cell (Q2), and the second mass spectrometer (Q3) monitors for a specific, characteristic fragment ion. This specific transition from parent to fragment ion is unique to the target analyte, which significantly reduces background noise and enhances sensitivity, making it ideal for detecting trace levels in complex samples. nih.gov

This technique is invaluable in preclinical research for studying the pharmacokinetics and metabolism of this compound in animal models.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization of Derivatives and Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of this compound and its potential derivatives or metabolites. nih.gov Unlike mass spectrometry, which provides information about mass and fragmentation, NMR provides detailed information about the atomic connectivity and the chemical environment of nuclei within a molecule. core.ac.uk

For structural confirmation of a newly synthesized batch of this compound, several NMR experiments are essential:

¹H NMR (Proton NMR): This is the most common NMR experiment. It provides information about the number of different types of protons, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling). The spectrum would be expected to show characteristic signals for the aromatic protons, the protons of the ethyl bridge, the methyl groups, and, crucially, the protons of the butyl ester group (e.g., a triplet for the terminal methyl and multiplets for the methylene (B1212753) groups).

¹³C NMR (Carbon NMR): This experiment provides a signal for each unique carbon atom in the molecule. It is used to confirm the carbon skeleton of the compound, with characteristic chemical shifts for the ester carbonyl carbon, aromatic carbons, and aliphatic carbons.

2D NMR Techniques: When spectra are complex, two-dimensional techniques are employed to establish connectivity.

COSY (Correlation Spectroscopy) reveals which protons are coupled to each other (typically on adjacent carbons).

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) correlates proton signals with the carbon atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the molecular structure, especially for identifying metabolites where the core structure has been modified. core.ac.uk

NMR is also a powerful quantitative tool (qNMR) that can be used to determine the concentration and purity of a sample using an internal standard of known concentration. nih.govnih.gov

Spectroscopic Techniques (e.g., UV-Vis, IR) for Purity Assessment in Research Batches

Alongside chromatography, spectroscopic techniques like Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy serve as rapid and effective tools for the qualitative and purity assessment of research batches of this compound. ijrar.org

UV-Visible Spectroscopy: This technique is based on the absorption of light by chromophores within the molecule. This compound contains aromatic rings and carbonyl groups, which absorb UV light at specific wavelengths. A UV-Vis spectrum can confirm the presence of these chromophores. For purity assessment, the absorbance at a specific wavelength (λmax) can be used to quantify the compound's concentration according to the Beer-Lambert law. The absence of absorbance peaks from known potential impurities can also provide an indication of purity. It is frequently used as a detector for HPLC analysis. oup.comijrar.org

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, causing the bonds to vibrate. For this compound, the IR spectrum would be expected to show distinct absorption bands for:

C=O stretching of the ester group.

C=O stretching of the amide group.

N-H stretching of the amide.

C-O stretching of the ester and ether linkages.

Aromatic C=C and C-H stretching.

The presence of these characteristic peaks confirms the identity of the compound. Importantly, for purity assessment, the absence of a broad O-H stretch from the carboxylic acid of the bezafibrate starting material would be a key indicator of a successful esterification reaction and a pure final product. ijrar.org

Sample Preparation Techniques (e.g., Solid Phase Extraction) for Complex Biological Samples

Effective sample preparation is a critical prerequisite for the successful analysis of this compound in complex biological samples. nih.govbiotage.com The primary goal is to remove interfering matrix components (e.g., proteins, salts, phospholipids) that can suppress instrument response, clog columns, and lead to inaccurate results. tiaft.org Solid Phase Extraction (SPE) is a widely used and highly effective technique for this purpose. japsonline.comnih.gov

The SPE process involves passing a liquid sample through a cartridge containing a solid sorbent. The analyte of interest is retained on the sorbent while unwanted matrix components are washed away. The purified analyte is then eluted with a small volume of an appropriate solvent. japsonline.com

For a lipophilic compound like this compound, a reversed-phase SPE sorbent, such as C18 or a polymeric material like styrene-divinylbenzene (SDB-1), would be suitable. japsonline.com The selection of the sorbent and the optimization of the wash and elution solvents are critical for achieving high recovery and a clean extract.

The typical steps in an SPE procedure are:

Conditioning: The sorbent is treated with a solvent like methanol (B129727) to activate it, followed by an equilibration step with water or a buffer matching the sample's pH. japsonline.com

Loading: The pre-treated biological sample is passed through the cartridge. The analyte partitions from the sample matrix and adsorbs onto the sorbent.

Washing: An appropriate wash solvent (e.g., a water/methanol mixture) is passed through the cartridge to remove weakly bound interfering compounds.

Elution: A strong organic solvent (e.g., pure methanol or acetonitrile) is used to disrupt the interaction between the analyte and the sorbent, eluting the purified this compound for analysis. japsonline.com

Studies on the parent compound, bezafibrate, have shown that C18 sorbents can yield excellent recovery rates. japsonline.com

Table 2: Sorbent Performance in Solid Phase Extraction of Bezafibrate

Sorbent Type Elution Solvent Mean Recovery (%) Source
Octadecyl (C18) Methanol 100.2% japsonline.com
Octyl (C8) Methanol > 80% japsonline.com
Styrene-divinylbenzene (SDB-1) Methanol > 80% japsonline.com

| Phenyl (C₆H₅) | Methanol | > 80% | japsonline.com |

Pre-clinical Mechanistic Biological Investigations of this compound (Animal Models and In Vitro)

Extensive searches of scientific literature and databases did not yield any specific preclinical studies on this compound. The available body of research focuses almost exclusively on the parent compound, bezafibrate. Therefore, it is not possible to provide a detailed analysis of the preclinical mechanistic biological investigations for this compound as outlined in the requested sections.

While this compound is commercially available for research purposes, there is no published data on its effects in the following areas:

Pre Clinical Mechanistic Biological Investigations of Bezafibrate Butyl Ester Animal Models and in Vitro

Investigation of Organ-Specific Biological Responses in Animal Studies (e.g., Liver, Adipose Tissue)

Consequently, no data tables or detailed research findings for Bezafibrate (B1666932) Butyl Ester can be presented. The scientific community has yet to publish research exploring the specific biological activities and mechanisms of this particular ester derivative of bezafibrate.

Future Research Directions and Translational Concepts in Chemical Biology

Exploration of Bezafibrate (B1666932) Butyl Ester as a Tool for Esterase Research and Prodrug Design Principles

The strategic design of ester prodrugs, such as Bezafibrate Butyl Ester, offers a valuable platform for investigating the activity and substrate specificity of various esterases. nih.govresearchgate.net Esterases are a diverse group of enzymes crucial for the hydrolysis of ester-containing compounds, including many prodrugs, into their active forms. scirp.orgacs.org By systematically modifying the ester moiety of a drug like bezafibrate, researchers can create a library of compounds to probe the catalytic preferences of different esterases.

The butyl ester of bezafibrate, for instance, can serve as a specific chemical tool to characterize esterases that preferentially cleave medium-chain alkyl esters. The rate of hydrolysis of this compound by different esterases can provide insights into their substrate-binding pockets and catalytic mechanisms. researchgate.net This information is instrumental in building predictive models for drug metabolism and in the rational design of future prodrugs with tailored activation profiles. scirp.org

Furthermore, the study of this compound can illuminate fundamental principles of prodrug design. An ideal ester prodrug should exhibit sufficient stability to reach its target site before being rapidly and efficiently converted to the active parent drug. nih.gov Research into the hydrolysis kinetics of this compound in various biological matrices can help refine the balance between chemical stability and enzymatic lability, a critical aspect of prodrug development. derpharmachemica.com

ParameterDescriptionRelevance to Esterase Research
Substrate Specificity The preference of an esterase for a particular ester structure.Comparing the hydrolysis of this compound to other esters helps define enzyme specificity.
Hydrolysis Rate The speed at which the ester bond is cleaved.Provides quantitative data on enzyme efficiency and can be used to compare different esterases.
Enzyme Kinetics The study of the rates of enzyme-catalyzed chemical reactions.Determines key parameters like Km and Vmax for the interaction between the ester and the enzyme.

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) to Elucidate Comprehensive Biological Pathways

The comprehensive biological effects of this compound can be elucidated through the integration of "omics" technologies, including genomics, proteomics, and metabolomics. These high-throughput approaches allow for a systems-level understanding of the molecular changes induced by the compound.

Genomics can be employed to identify genetic variations that influence the response to bezafibrate therapy. nih.gov Pharmacogenomic studies of fibrates have already begun to uncover genes associated with variable drug responses. nih.govpharmgkb.org By analyzing the genetic makeup of individuals or cell lines, researchers can identify single nucleotide polymorphisms (SNPs) in genes encoding for esterases, drug transporters, or pharmacological targets that may affect the metabolism and efficacy of this compound.

Proteomics , the large-scale study of proteins, can reveal changes in protein expression and post-translational modifications following treatment with this compound. For instance, proteomic analysis of skeletal muscle in rats treated with fibrates has shown alterations in proteins involved in energy metabolism and cellular defense. nih.gov Such studies can help identify the molecular targets of the drug and uncover potential off-target effects.

Metabolomics focuses on the comprehensive analysis of small molecule metabolites in a biological system. nih.gov This technology can be used to map the biotransformation of this compound and to identify the metabolic pathways that are modulated by the active drug, bezafibrate. researchgate.netmdpi.com Comparative metabolomic studies of different fibrates have revealed both overlapping and distinct effects on metabolic pathways, providing a deeper understanding of their mechanisms of action. physiology.org

Omics TechnologyApplication to this compound ResearchPotential Insights
Genomics Identifying genetic variants influencing drug response.Understanding inter-individual variability in efficacy and metabolism.
Proteomics Analyzing changes in protein expression and function.Identifying drug targets and off-target effects.
Metabolomics Profiling changes in endogenous and exogenous metabolites.Elucidating biotransformation pathways and mechanisms of action.

Computational Design and In Silico Screening of Novel Bezafibrate Ester Prodrugs

Computational methods are increasingly being used to accelerate the design and development of novel prodrugs. researchgate.netmdpi.com In silico screening techniques can be applied to predict the physicochemical properties, metabolic stability, and potential bioactivity of a large number of virtual bezafibrate ester prodrugs, including various isomers and derivatives of the butyl ester. bohrium.com

Molecular docking simulations can be used to predict the binding affinity of different bezafibrate esters to the active sites of various esterases. mdpi.com This can help in prioritizing the synthesis of compounds that are likely to be efficiently hydrolyzed to the active drug. The design of prodrugs can be guided by the three-dimensional structures of target enzymes, allowing for the creation of molecules with optimal interactions. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structures of bezafibrate esters with their observed rates of hydrolysis. These models can then be used to predict the stability of novel, unsynthesized ester prodrugs. By identifying key molecular descriptors that influence hydrolysis, QSAR studies can guide the design of prodrugs with desired activation kinetics.

The use of these computational tools can significantly reduce the time and resources required for the discovery of new and improved bezafibrate ester prodrugs. By enabling a more rational design process, in silico methods can help to optimize the therapeutic potential of this class of drugs. researchgate.net

Computational MethodApplication in Bezafibrate Ester Prodrug DesignPredicted Properties
Molecular Docking Simulating the binding of prodrugs to esterase active sites.Binding affinity, binding pose, potential for hydrolysis.
QSAR Correlating chemical structure with hydrolysis rates.Metabolic stability, rate of activation.
Molecular Dynamics Simulating the dynamic behavior of the prodrug-enzyme complex.Stability of binding, mechanism of hydrolysis.

Contribution of Butyl Ester Research to the Understanding of Fibrate Class Pharmacology and Biotransformation

The biotransformation of fibrate esters is a critical step in their mechanism of action. nih.govnih.gov For example, fenofibrate (B1672516) is a prodrug that is hydrolyzed to its active metabolite, fenofibric acid. nih.gov Understanding the specific esterases involved in the hydrolysis of different fibrate esters, including the butyl ester of bezafibrate, can help to explain inter-individual differences in drug response and identify potential drug-drug interactions.

Pharmacological AspectContribution of Butyl Ester ResearchBroader Implication for Fibrate Class
Pharmacokinetics Characterizing the ADME profile of a medium-chain ester prodrug.Improved understanding of structure-pharmacokinetic relationships.
Metabolism Identifying the specific esterases responsible for hydrolysis.Predicting metabolic pathways for other fibrate esters.
Mechanism of Action Correlating hydrolysis rates with PPARα activation.Optimizing prodrug design for enhanced therapeutic effect.

Development of Advanced In Vitro Models for Predicting Ester Hydrolysis and Biotransformation Kinetics

The development and utilization of advanced in vitro models are essential for accurately predicting the hydrolysis and biotransformation kinetics of ester prodrugs like this compound in humans. researchgate.net These models can provide a more reliable and ethical alternative to animal testing in the early stages of drug development.

Liver microsomes and hepatocytes are commonly used in vitro systems for studying drug metabolism. scirp.org Liver microsomes contain a high concentration of drug-metabolizing enzymes, including carboxylesterases, and can be used to determine the intrinsic clearance of a prodrug. scirp.org Primary human hepatocytes provide a more complete model, as they contain a full complement of metabolic enzymes and cofactors. scirp.org

Intestinal models , such as Caco-2 cell monolayers, are valuable for assessing the absorption and metabolism of orally administered prodrugs. These models can simulate the intestinal barrier and can be used to study the interplay between drug transport and metabolism.

More recently, the development of organ-on-a-chip technologies offers the potential for even more physiologically relevant in vitro models. researchgate.net These microfluidic devices can co-culture different cell types to mimic the structure and function of human organs, providing a more accurate prediction of in vivo drug behavior.

The data generated from these advanced in vitro models can be used to develop pharmacokinetic models that can simulate the in vivo performance of this compound and other ester prodrugs, thereby facilitating their translation from the laboratory to the clinic. nih.gov

In Vitro ModelApplicationKey Parameters Measured
Liver Microsomes Studying phase I metabolism, including ester hydrolysis.Intrinsic clearance, metabolic stability.
Hepatocytes Investigating both phase I and phase II metabolism.Rate of metabolism, metabolite identification.
Caco-2 Cells Modeling intestinal absorption and metabolism.Permeability, efflux ratio, intestinal metabolism.
Organ-on-a-Chip Simulating organ-level physiology and drug response.Tissue-specific metabolism, drug-drug interactions.

Q & A

Basic: What experimental models are commonly used to study the lipid-modulating effects of Bezafibrate Butyl Ester?

Answer:
Hypertriglyceridemic (HTG) rodent models and human clinical trials are primary systems. Key methodologies include:

  • Zonal ultracentrifugation to analyze lipoprotein subclasses (e.g., VLDL, LDL, HDL) and compositional changes .
  • Euglycemic-hyperinsulinemic clamps to quantify insulin resistance, as Bezafibrate reduces fasting glucose and FFAs (-48%) in HTG patients .
  • PPARα activation assays using transfected cell lines to confirm receptor-binding affinity and downstream gene regulation .

Table 1: Key Lipid Changes in HTG Patients Post-Bezafibrate Therapy

ParameterChange (%)P-valueSource
Triglycerides-56%<0.001
HDL Cholesterol+27%<0.05
CET Activity-37%<0.01

Basic: How does this compound influence HDL cholesterol metabolism?

Answer:
Bezafibrate increases HDL cholesterol via:

  • Upregulation of lipoprotein lipase (LPL) activity (+260%), enhancing VLDL catabolism and HDL formation .
  • Modulation of phospholipid transfer protein (PLTP) activity , where reduced insulin resistance correlates with lower PLTP activity (-8%) and improved HDL stability .
  • Inhibition of cholesteryl ester transfer protein (CETP) (-12%), reducing CET and preserving HDL cholesterol .

Advanced: How can contradictory data on PLTP mass versus activity during Bezafibrate therapy be reconciled?

Answer:
While PLTP mass decreases (-54%), activity increases (+48%) in HTG patients. This paradox is addressed through:

  • Multivariate regression analysis , identifying insulin resistance (HOMA-IR) as a stronger predictor of PLTP activity (β=0.61, p<0.01) than mass .
  • In vitro PLTP assays with isolated FFAs, showing that Bezafibrate reduces FFA-driven PLTP activation (r=0.455, p=0.058) .
  • Kinetic modeling to distinguish between PLTP production rates and intrinsic activity shifts.

Advanced: What methodologies validate Bezafibrate’s role in delaying type 2 diabetes onset in high-risk populations?

Answer:
The Bezafibrate Infarction Prevention (BIP) trial design includes:

  • Stratified randomization of non-diabetic patients with impaired fasting glucose (110–125 mg/dL) into placebo vs. Bezafibrate groups (n=303) .
  • Time-to-event analysis (Kaplan-Meier curves) showing delayed diabetes onset (4.6 vs. 3.8 years, p=0.004) .
  • PPARα/γ co-activation assays to differentiate metabolic effects from lipid-independent pathways.

Advanced: How do lipoprotein abnormalities in HTG models reverse with Bezafibrate treatment?

Answer:
Bezafibrate normalizes:

  • VLDL composition : Reduces free cholesterol enrichment (-22%) and restores apolipoprotein B-100 ratios .
  • LDL density profile : Shifts from small, dense LDL to larger, buoyant particles via CETP inhibition .
  • HDL subclass distribution : Increases HDL2 subfraction (+40%) by reducing triglyceride exchange into HDL3 .

Methodological Note: Use agarose gel electrophoresis and ApoB/ApoA1 quantification to track these shifts .

Basic: What statistical approaches are critical for analyzing Bezafibrate’s long-term cardioprotective effects?

Answer:

  • Cox proportional hazards models to assess hazard ratios (HR=0.66 for CHD events, 95% CI: 0.52–0.83) .
  • Subgroup analysis for "responders" (HDL-C increase ≥12%) to identify patient-specific efficacy .
  • Mixed-effects models to account for time-dependent variables (e.g., FFA reduction, insulin sensitivity).

Advanced: What emerging hypotheses explain Bezafibrate’s dual PPARα and non-PPARα mechanisms?

Answer:
Recent studies propose:

  • Cross-talk with AMPK pathways , enhancing fatty acid oxidation independent of PPARα (e.g., LPL activation via AMPK phosphorylation) .
  • Modulation of microRNA networks (e.g., miR-27a) regulating lipid metabolism genes .
  • Gut microbiota interactions , where Bezafibrate alters bile acid profiles, influencing FXR signaling .

Validation Tools: Use RNA-seq and metabolomic profiling of treated vs. control cohorts.

Basic: What are best practices for documenting this compound synthesis and purity in research?

Answer:

  • HPLC-MS/MS for purity assessment (>98%) and quantification of residual solvents .
  • NMR spectroscopy (¹H/¹³C) to confirm esterification at the butyl group .
  • Reference standards from accredited suppliers (e.g., NIST-certified materials) .

Advanced: How can researchers address variability in Bezafibrate’s efficacy across metabolic syndrome subtypes?

Answer:

  • Cluster analysis to stratify patients by baseline triglycerides, HDL-C, and HOMA-IR .
  • Dose-response studies comparing 400 mg/day vs. weight-adjusted dosing in obesity subgroups .
  • Adipose tissue biopsies to correlate PPARα expression levels with therapeutic response .

Basic: What ethical and reporting standards apply to preclinical Bezafibrate studies?

Answer:

  • ARRIVE guidelines for animal studies, including sample size justification and randomization .
  • Institutional Review Board (IRB) approval for human trials, with explicit inclusion of glucose intolerance criteria .
  • FAIR data principles to ensure raw lipidomics datasets are accessible and interoperable .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.